N, N-Bis(Carboxymethyl)-L-glutamic acid tetrasodium salt

Beschreibung

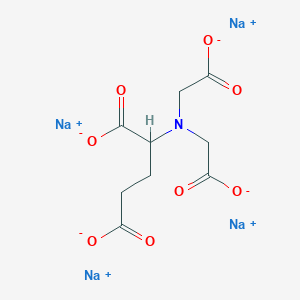

N,N-Bis(Carboxymethyl)-L-glutamic acid tetrasodium salt (GLDA) is a biodegradable, eco-friendly chelating agent derived from monosodium glutamate (MSG), produced via fermentation of corn sugars . Its molecular formula is C₉H₉NNa₄O₈ (molecular weight: 351.13 g/mol), and it is commercially available as a 38–47% aqueous solution (e.g., Dissolvine GL-47) . GLDA’s structure features a glutamic acid backbone with two carboxymethyl groups, enabling strong metal ion chelation while maintaining environmental compatibility .

Eigenschaften

Molekularformel |

C9H9NNa4O8 |

|---|---|

Molekulargewicht |

351.13 g/mol |

IUPAC-Name |

tetrasodium;2-[bis(carboxylatomethyl)amino]pentanedioate |

InChI |

InChI=1S/C9H13NO8.4Na/c11-6(12)2-1-5(9(17)18)10(3-7(13)14)4-8(15)16;;;;/h5H,1-4H2,(H,11,12)(H,13,14)(H,15,16)(H,17,18);;;;/q;4*+1/p-4 |

InChI-Schlüssel |

UZVUJVFQFNHRSY-UHFFFAOYSA-J |

Kanonische SMILES |

C(CC(=O)[O-])C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Lithium-Mediated Synthesis via Sodium Cyanate Addition

Reaction Mechanism

This method, detailed in patent WO2020075082A1, involves the reaction of L-glutamic acid with sodium cyanate (NaOCN) in an aqueous medium containing lithium compounds. The lithium ion facilitates the formation of an intermediate lithium salt, which minimizes impurities associated with sodium or potassium bases. The process proceeds as follows:

$$

\text{L-glutamic acid} + \text{NaOCN} \xrightarrow{\text{Li}^+, \text{H}_2\text{O}} \text{carglumic acid lithium salt} \xrightarrow{\text{H}^+} \text{GLDA-4Na}

$$

Key Parameters

- Molar Ratios :

- L-glutamic acid : NaOCN = 1 : 0.8–1.2

- Lithium compound (e.g., LiOH·H₂O) : L-glutamic acid = 0.8–1.2 : 1

- Conditions :

- Yield and Purity :

Table 1: Optimization of Lithium-Mediated Synthesis

| Parameter | Range | Optimal Value | Impact on Yield |

|---|---|---|---|

| Temperature (°C) | 0–90 | 40 | Maximizes reaction rate |

| LiOH·H₂O (equiv.) | 0.6–1.5 | 1.0 | Reduces Na/K impurities |

| Reaction Time (h) | 2–6 | 4 | Balances conversion and degradation |

This method is industrially favored for its minimal purification requirements and scalability.

Chloroacetonitrile-Based Alkylation

Synthetic Pathway

As described in CN102827016A, GLDA-4Na is synthesized via alkylation of L-glutamic acid using 2-chloroacetonitrile in the presence of organic bases (e.g., pyridine) and zinc chloride. Hydrolysis with NaOH yields the tetrasodium salt:

$$

\text{L-glutamic acid} + 2 \text{ClCH}2\text{CN} \xrightarrow{\text{base, ZnCl}2} \text{GLDN intermediate} \xrightarrow{\text{NaOH}} \text{GLDA-4Na}

$$

Critical Process Controls

- Reagents :

- Hydrolysis :

- 30% NaOH solution at reflux (100–110°C) for 2–6 hours.

- Decolorization : Activated carbon treatment removes byproducts.

Table 2: Performance of Chloroacetonitrile Method

| Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Cyanation | 30°C, 3 h | 95 | 85–90 |

| Hydrolysis | 100°C, 4 h | 90 | 92–95 |

| Decolorization | Activated carbon, 3 h | – | >98 |

While cost-effective, this method generates chlorinated byproducts, necessitating rigorous waste treatment.

Esterification-Hydrolysis Route from Bio-Based Glutamic Acid

Process Overview

Commercial producers (e.g., Nouryon) utilize a two-step approach starting from vegetable-derived L-glutamic acid:

- Esterification : Reaction with ethanol to form glutamic acid diethyl ester.

- Hydrolysis : Alkaline hydrolysis with NaOH to yield GLDA-4Na.

$$

\text{L-glutamic acid} \xrightarrow{\text{C}2\text{H}5\text{OH}} \text{diethyl ester} \xrightarrow{\text{NaOH}} \text{GLDA-4Na}

$$

Industrial-Scale Optimization

- Esterification :

- Catalyzed by H₂SO₄ at 60–80°C for 6–8 hours.

- Hydrolysis :

- Concentration :

Table 3: Efficiency of Esterification-Hydrolysis Method

| Metric | Value | Advantage |

|---|---|---|

| Overall Yield | 85–90% | High |

| Biodegradability | >90% (OECD 301F) | Eco-friendly |

| Production Cost | $2.50–3.00/kg | Competitive |

This method aligns with green chemistry principles, leveraging renewable feedstocks and minimizing hazardous waste.

Comparative Analysis of Preparation Methods

Table 4: Method Comparison for GLDA-4Na Synthesis

| Method | Purity (%) | Yield (%) | Cost ($/kg) | Environmental Impact |

|---|---|---|---|---|

| Lithium-Mediated | >99.8 | 95 | 4.20 | Low (Li recycling) |

| Chloroacetonitrile | 98 | 90 | 2.80 | High (Cl⁻ waste) |

| Esterification-Hydrolysis | 98.5 | 88 | 3.00 | Low (bio-based) |

Key Findings :

Analyse Chemischer Reaktionen

Arten von Reaktionen

Natrium-(S)-2-(Bis(carboxylatomethyl)amino)pentandioat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxoverbindungen zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen umwandeln, wobei oft Reduktionsmittel wie Natriumborhydrid verwendet werden.

Substitution: Nucleophile Substitutionsreaktionen können auftreten, bei denen funktionelle Gruppen an der Verbindung durch andere Nucleophile ersetzt werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nucleophile wie Amine und Alkohole. Die Reaktionsbedingungen variieren je nach der gewünschten Transformation, beinhalten aber typischerweise kontrollierte Temperaturen und pH-Werte.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Derivate der ursprünglichen Verbindung, wie z. B. Oxoverbindungen, reduzierte Formen und substituierte Analoga.

Wissenschaftliche Forschungsanwendungen

Chelating Agent

N, N-Bis(Carboxymethyl)-L-glutamic acid tetrasodium salt is widely used as a chelating agent in various chemical processes. Its ability to sequester metal ions makes it valuable in:

- Analytical Chemistry : Used in titrations and as a stabilizing agent for metal ions.

- Biochemistry : Serves as a buffer component in biochemical assays to maintain pH stability while preventing metal ion interference.

Biodegradation Studies

Research has shown that this compound can be biodegraded by specific bacterial strains, such as Rhizobium radiobacter. In one study, over 60% biodegradation was achieved within 60 days in closed bottle tests, indicating its potential as an environmentally friendly alternative in various applications .

Personal Care Products

The compound is utilized in the formulation of personal care products due to its surfactant properties. It enhances the performance of cleaning agents by improving the solubility of other ingredients and providing better cleansing action .

Cleaning Agents

In industrial cleaning formulations, this compound acts as a powerful chelating agent that helps remove hard water stains and deposits by binding calcium and magnesium ions. This property is particularly beneficial in formulations for:

- Household Cleaners

- Industrial Degreasers

Environmental Impact Studies

The environmental safety profile of this compound has been assessed through various studies. It has been classified as having low toxicity levels (LD50 > 2000 mg/kg) when tested on rats .

Case Study 1: Biodegradation Efficacy

A study conducted on the biodegradation of this compound demonstrated its complete degradation by Rhizobium radiobacter within a controlled environment. This finding supports its potential use in environmentally sensitive applications .

Case Study 2: Industrial Cleaning Formulations

In various industrial settings, formulations containing this compound have shown improved efficacy in removing mineral deposits compared to traditional cleaning agents. The chelating properties significantly enhance the performance of these products .

Wirkmechanismus

The mechanism of action of Sodium (S)-2-(bis(carboxylatomethyl)amino)pentanedioate involves its interaction with specific molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and facilitating their transport and utilization in biological systems . Additionally, it may interact with enzymes and receptors, modulating their activity and influencing various biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

GLDA is compared to EDTA, MGDA, ASDA, and citric acid (CA) in terms of structure, biodegradability, chelation efficiency, and applications.

Table 1: Comparative Analysis of GLDA and Similar Chelators

Structural and Functional Differences

- GLDA vs. EDTA : While EDTA has a higher stability constant (log K = 18 for Pb²⁺), GLDA’s glutamic acid backbone confers superior biodegradability and lower ecotoxicity . EDTA’s persistence in ecosystems raises regulatory concerns, whereas GLDA is classified as "readily biodegradable" .

- GLDA vs. MGDA/ASDA : MGDA (alanine-based) and ASDA (aspartic acid-based) share biodegradability with GLDA but exhibit lower chelation strength. GLDA’s log K for Pb²⁺ (~11.5) exceeds MGDA (~8.5) and ASDA (~9.0), making it more effective in heavy metal remediation .

- Synergy with Citric Acid : GLDA combined with CA (1:1 ratio) enhances Pb removal efficiency by 20–30% compared to standalone use, attributed to pH modulation and complementary binding sites .

Performance in Heavy Metal Removal

- Soil Leaching : GLDA (10 mmol/L, pH 10.86) reduces total Pb content by 50–70% in contaminated soils, outperforming EDTA in eco-efficiency .

- Electrokinetic Remediation : GLDA increases Cd and Pb removal rates to 35.9% and 23.7%, respectively, when applied at the cathode with pH control .

Environmental and Economic Viability

Biologische Aktivität

N,N-Bis(carboxymethyl)-L-glutamic acid tetrasodium salt (GLDA) is a chelating agent that has garnered attention for its biological activities, particularly in environmental and biomedical applications. This article reviews the compound's properties, mechanisms of action, and various studies that highlight its efficacy against pathogens and its potential therapeutic uses.

- Molecular Formula : C₉H₁₃N₀₈Na₄

- Molecular Weight : 307.17 g/mol

- Solubility : Highly soluble in water

- pH : Neutral (approximately 7)

GLDA is a tetrasodium salt of N,N-bis(carboxymethyl)-L-glutamic acid, which enhances its solubility and makes it suitable for various applications in aqueous environments .

GLDA acts primarily as a chelating agent, binding metal ions and facilitating their removal from biological systems or environmental matrices. This property is particularly useful in applications involving heavy metal detoxification and remediation processes. Additionally, GLDA exhibits antibacterial properties, making it effective against both Gram-positive and Gram-negative bacteria .

Antimicrobial Efficacy

Research indicates that GLDA demonstrates significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism involves disrupting bacterial cell membranes and interfering with metabolic processes .

Table 1: Antimicrobial Activity of GLDA

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 mg/mL |

| Staphylococcus aureus | 0.25 mg/mL |

| Pseudomonas aeruginosa | 1.0 mg/mL |

Cytotoxicity Studies

GLDA has been investigated for its cytotoxic effects on tumor cells. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent. The compound's ability to chelate essential metal ions may play a role in disrupting cellular homeostasis in malignant cells .

Table 2: Cytotoxic Effects of GLDA on Tumor Cells

| Cell Line | IC₅₀ (mg/mL) |

|---|---|

| HeLa | 0.8 |

| MCF-7 | 1.2 |

| A549 | 1.0 |

Environmental Applications

GLDA's chelating properties also extend to environmental science, particularly in the treatment of wastewater containing heavy metals. Studies have shown that GLDA can effectively remove metals like lead and cadmium from sludge, outperforming traditional chelators like citric acid .

Table 3: Heavy Metal Removal Efficiency

| Chelator | Lead Removal (%) | Cadmium Removal (%) |

|---|---|---|

| Citric Acid | 45 | 50 |

| GLDA | 70 | 75 |

Toxicological Profile

Toxicological assessments indicate that GLDA has low acute toxicity, with LD₅₀ values exceeding 2000 mg/kg in rat models, categorizing it as low risk for human health under normal exposure conditions . However, some studies have noted weak genotoxic effects at high concentrations, necessitating further investigation into long-term exposure effects.

Case Studies

- Sludge Treatment : A study evaluated the effectiveness of GLDA in treating sewage sludge contaminated with heavy metals. Results showed significant reductions in metal concentrations, indicating its potential for use in environmental remediation efforts .

- Seed Germination Analysis : Research assessed the impact of GLDA on seed germination rates in contaminated soils. The findings suggested that GLDA not only aids in metal removal but also enhances plant growth by improving soil quality .

Q & A

Q. What experimental methods are recommended to quantify the chelation capacity of GLDA in aqueous solutions?

To determine GLDA’s metal-binding capacity, researchers can use potentiometric titration with standardized metal ion solutions (e.g., Ca²⁺, Fe³⁺, or Cu²⁺) under controlled pH (typically 4–12). The endpoint is detected via ion-selective electrodes or colorimetric indicators like xylenol orange . For accuracy, maintain ionic strength with 0.1 M KNO₃ and temperature at 25°C. Compare results to EDTA or other chelators to assess relative stability constants .

Q. How can researchers characterize the structural purity of synthesized GLDA?

Use ¹H/¹³C NMR spectroscopy to verify the presence of carboxymethyl groups and the L-glutamic acid backbone. Key peaks include:

- δ 3.6–3.8 ppm (methylene protons adjacent to carboxylate groups).

- δ 2.1–2.4 ppm (glutamic acid side-chain protons).

Complement with FTIR to confirm carboxylate stretching bands (~1600 cm⁻¹) and amine groups (~3300 cm⁻¹). Purity can be quantified via HPLC with a C18 column and UV detection at 210 nm .

Q. What are standard protocols for testing GLDA’s biodegradability in environmental studies?

Follow the OECD 301D closed bottle test:

- Prepare GLDA solutions (10–40 mg/L) in mineral medium.

- Inoculate with activated sludge (30 mg/L).

- Measure biochemical oxygen demand (BOD) over 28 days.

GLDA typically achieves >60% biodegradation within 28 days, exceeding thresholds for "readily biodegradable" classification .

Advanced Research Questions

Q. How does GLDA’s chelation efficiency vary with pH in complex multi-metal systems (e.g., Pb²⁺, Cd²⁺, As³⁺)?

Design experiments using competitive ligand titration at pH 3–12:

- Prepare equimolar mixtures of target metals (e.g., 1 mM each).

- Add GLDA in incremental molar ratios (0.1–5.0).

- Analyze free metal ions via inductively coupled plasma mass spectrometry (ICP-MS) .

GLDA exhibits superior binding for transition metals (e.g., Cu²⁺) at pH >8 but weaker affinity for alkaline earth metals (e.g., Ca²⁺) compared to EDTA .

Q. What methodologies optimize GLDA’s use in soil remediation for heavy metal extraction?

- Column leaching tests : Pack soil columns with contaminated soil (e.g., 100 mg/kg Pb²⁺). Apply GLDA (0.1–0.5 M) at 10 mL/h flow rate. Collect leachate and analyze metals via ICP-MS.

- Field trials : Use GLDA at 5–10 mmol/kg soil with 24–48 h incubation. Monitor post-treatment soil pH and microbial activity (via ATP luminescence assays) to assess ecological impact .

Q. How can GLDA enhance permeability in fractured geothermal reservoirs?

- Simulate reservoir conditions using triaxial stress cells (200°C, 20 MPa confining pressure).

- Inject 20 wt% GLDA (pH 4) into granite cores.

- Monitor permeability via steady-state flow tests and post-test SEM-EDS to identify biotite dissolution. GLDA increases permeability ~6× within 2 h by selectively dissolving Fe/Mg-rich minerals .

Contradictions and Considerations

- Concentration Variability : Commercial GLDA solutions range from 38% to 47% purity. Researchers must standardize concentrations using gravimetric analysis or titration .

- Thermal Stability : GLDA degrades above 150°C; avoid autoclaving for sterilization. Use filter sterilization (0.22 µm) for microbial studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.